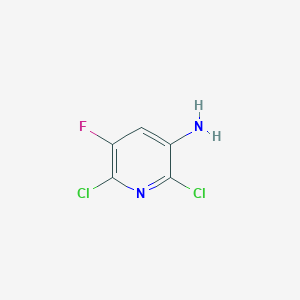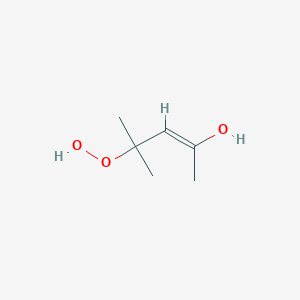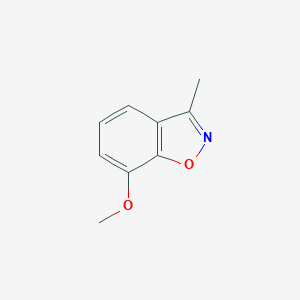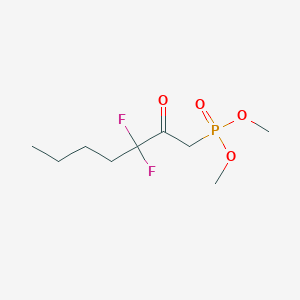
ジメチル(3,3-ジフルオロ-2-オキソヘプチル)ホスホネート
概要
説明
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate (DMP) is a synthetic phosphonate ester that is widely used in scientific research. It has a variety of applications in biochemistry, organic chemistry, and biotechnology due to its unique properties. DMP is a versatile compound that can be used as a reagent, catalyst, or inhibitor in a variety of reactions. It is also used as a substrate for enzymatic reactions and as a metabolic intermediate in biochemical pathways.
科学的研究の応用
有機合成触媒
ジメチル(3,3-ジフルオロ-2-オキソヘプチル)ホスホネートは、有機合成、特にアリル、オレフィン、アセチレン基質などの化合物の付加反応において触媒として使用されます。 触媒としての役割は、複雑な有機分子の構築における基本的なステップである炭素-炭素結合の形成を助けることです .
医薬品の中間体
この化合物は、さまざまな医薬品の合成における重要な中間体として役立ちます。 ジフルオロとホスホネート基を含む独特の構造により、これらの官能基を標的分子に導入することが可能になり、新薬の開発に不可欠となる可能性があります .
材料科学
材料科学において、ジメチル(3,3-ジフルオロ-2-オキソヘプチル)ホスホネートは、材料の表面特性を改質するために適用できます。 フッ素原子を導入する能力は、表面の疎水性を高めるために利用でき、これは耐水性コーティングを作成する際に有利です .
農業化学
この化合物のホスホネート基は、植物の成長に不可欠なリン酸塩と構造的に類似しています。 したがって、それは作物の保護と収量を向上させるために、除草剤や殺菌剤などの新規農薬の設計に使用できます .
難燃剤
リンとフッ素の存在により、ジメチル(3,3-ジフルオロ-2-オキソヘプチル)ホスホネートは難燃剤配合物に組み込むことができます。 これらの元素は、チャーの形成を促進し、燃焼プロセスを阻害することにより、難燃作用に貢献します .
化学研究
研究者は、リンまたはフッ素の移動を含む、さまざまな化学反応を研究するために、この化合物を試薬としてよく使用します。 これは、反応機構を理解し、新しい合成方法を開発するための貴重なツールです .
高分子化学
高分子化学において、ジメチル(3,3-ジフルオロ-2-オキソヘプチル)ホスホネートは、ポリマーにホスホネートエステル基を導入するために使用できます。これにより、熱安定性や溶解性などの物理的特性が変化する可能性があります .
生化学研究
最後に、生化学において、この化合物は、天然の生体分子の構造を模倣するために使用できます。これは、酵素-基質相互作用を研究し、治療の可能性のある酵素阻害剤を設計する際に役立ちます .
作用機序
Target of Action
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate (DFP) is a versatile compound used in organic synthesis . The primary targets of DFP are the organic compounds involved in addition reactions, particularly alkenes and alkynes .
Mode of Action
DFP acts as a catalyst in the addition reactions of alkenes and alkynes . It interacts with these organic compounds, facilitating the reaction process and leading to the formation of new compounds .
Biochemical Pathways
It’s known that dfp plays a crucial role in organic synthesis, particularly in the addition reactions of alkenes and alkynes . The downstream effects would be the formation of new organic compounds.
Pharmacokinetics
It’s known that dfp is soluble in most organic solvents, such as alcohol, ether, and chlorinated hydrocarbons . This suggests that DFP could have good bioavailability when used in organic synthesis.
Result of Action
The result of DFP’s action is the formation of new organic compounds through addition reactions . It serves as a catalyst, facilitating the reaction process and leading to the synthesis of desired organic compounds .
Action Environment
The action of DFP can be influenced by environmental factors. For instance, it should be stored under an inert atmosphere at room temperature . It should also be kept away from strong oxidizing agents . Moreover, DFP is a hazardous chemical, and strict safety procedures must be followed during its handling and storage .
Safety and Hazards
将来の方向性
As a pharmaceutical intermediate, Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate has potential applications in the synthesis of various pharmaceuticals . Its use in the synthesis of prostaglandin analogs suggests it may have a role in the development of treatments for conditions like chronic idiopathic constipation .
特性
IUPAC Name |
1-dimethoxyphosphoryl-3,3-difluoroheptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2O4P/c1-4-5-6-9(10,11)8(12)7-16(13,14-2)15-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISDEVRDMKWPCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)CP(=O)(OC)OC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455903 | |
| Record name | Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50889-46-8 | |
| Record name | Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl P-(3,3-difluoro-2-oxoheptyl)phosphonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ9VWU5KVU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



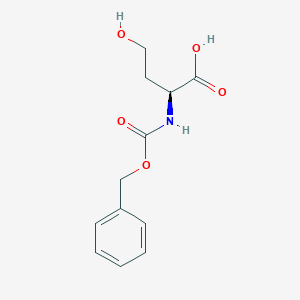

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)



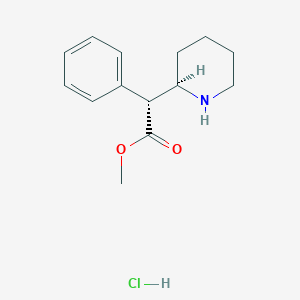
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)

